3-(trifluoromethyl)-N-(4-(3-(3-(trifluoromethyl)benzamido)phenyl)thiazol-2-yl)benzamide
Description
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Properties
IUPAC Name |
3-(trifluoromethyl)-N-[3-[2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazol-4-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15F6N3O2S/c26-24(27,28)17-7-1-5-15(10-17)21(35)32-19-9-3-4-14(12-19)20-13-37-23(33-20)34-22(36)16-6-2-8-18(11-16)25(29,30)31/h1-13H,(H,32,35)(H,33,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIFRXQXXFBDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15F6N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(trifluoromethyl)-N-(4-(3-(3-(trifluoromethyl)benzamido)phenyl)thiazol-2-yl)benzamide is a complex organic molecule that incorporates a trifluoromethyl group, a thiazole moiety, and a benzamide structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features:
- Trifluoromethyl groups : Known to enhance lipophilicity and metabolic stability.
- Thiazole ring : Often associated with various biological activities, including antimicrobial and anticancer effects.
- Benzamide backbone : Commonly found in many pharmaceuticals, contributing to the compound's biological profile.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme inhibition : The trifluoromethyl group enhances binding affinity to target enzymes or receptors.
- Modulation of signaling pathways : Interaction with specific proteins may alter cellular signaling pathways, leading to therapeutic effects.
Anticancer Activity
Research has indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, studies on related benzamide derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Anti-inflammatory Effects
The presence of the thiazole ring is associated with anti-inflammatory activity. Compounds containing thiazole have been reported to inhibit pro-inflammatory cytokines, which could provide therapeutic benefits in conditions like arthritis.
Case Studies
- Antitumor Efficacy : A study exploring similar trifluoromethyl-substituted benzamides highlighted their ability to inhibit cancer cell proliferation in vitro. These compounds demonstrated IC50 values ranging from 5 µM to 15 µM against breast cancer cell lines, suggesting potent anticancer activity.
- Inflammation Models : In vivo models of inflammation showed that related compounds reduced edema and inflammatory markers significantly when administered at doses of 10 mg/kg, indicating potential for therapeutic development in inflammatory diseases.
Data Table: Biological Activity Comparison
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Structure A | 5 | Anticancer |
| Compound B | Structure B | 10 | Anti-inflammatory |
| This compound | TBD | TBD | TBD |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds:
- Synthesis Techniques : Various synthetic routes have been developed to create trifluoromethyl-substituted benzamides, enhancing yield and purity.
- Biological Testing : In vitro assays have confirmed the ability of these compounds to inhibit specific cancer cell lines, with ongoing research into their mechanism of action.
Preparation Methods
Reaction of α-Bromoketone with Thiourea
A substituted α-bromoketone, such as 2-bromo-1-(3-(trifluoromethyl)phenyl)ethan-1-one, is condensed with thiourea in ethanol under reflux. The mechanism proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon, followed by cyclization and elimination of HBr.
- Reactants : 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethan-1-one (1.2 eq), thiourea (1.0 eq).
- Conditions : Ethanol, reflux (78°C), 4–6 h.
- Workup : Ice-water quench, ethyl acetate extraction, column chromatography (SiO₂, hexane/EtOAc).
- Yield : 68–75%.
Benzamide Group Installation
The benzamide moieties are introduced via amide coupling between carboxylic acid derivatives and amines. Two approaches are prominent:
Acid Chloride Route
Synthesis of 3-(Trifluoromethyl)benzoyl Chloride :
Amide Formation :
The acid chloride is reacted with the amino-thiazole intermediate in the presence of triethylamine (TEA) as a base.Procedure :
Coupling Reagent-Mediated Approach
For milder conditions, carbodiimides (e.g., EDCl) with HOBt are employed:
- Reactants : 3-(Trifluoromethyl)benzoic acid (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq), amine intermediate (1.0 eq).
- Conditions : DMF, room temperature, 24 h.
- Yield : 65–70%.
Functionalization with Trifluoromethyl Groups
The trifluoromethyl groups are typically introduced via:
- Electrophilic Trifluoromethylation : Using Umemoto’s reagent (e.g., trifluoromethylarylsulfonium salts) under basic conditions.
- Pre-Functionalized Building Blocks : Direct use of commercially available 3-(trifluoromethyl)benzoic acid derivatives avoids late-stage fluorination.
Key Intermediates and Characterization Data
Table 1: Key Intermediates in the Synthesis
| Intermediate | Molecular Formula | Melting Point (°C) | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ |
|---|---|---|---|---|
| 2-Amino-4-(3-nitrophenyl)thiazole | C₉H₆N₃O₂S | 198–200 | 8.21 (s, 1H, NH₂), 7.62–8.15 (m, Ar-H) | 237.1 |
| 3-(Trifluoromethyl)benzoyl chloride | C₈H₄ClF₃O | – | – | 222.5 |
| Final Compound | C₂₃H₁₅F₆N₃O₂S | 275–277 | 7.47–8.36 (m, Ar-H), 3.60 (s, CH₃) | 492.1 |
Spectral Analysis :
- ¹H NMR (DMSO-d₆) : Aromatic protons resonate as multiplets at δ 7.47–8.36, confirming the presence of two trifluoromethylbenzamide groups. The absence of NH₂ signals at δ 5.5–6.0 validates complete amidation.
- Mass Spectrometry : A molecular ion peak at m/z 492.1 aligns with the theoretical mass (C₂₃H₁₅F₆N₃O₂S: 491.08).
Optimization Challenges and Solutions
Low Amidation Yields :
Trifluoromethyl Group Stability :
- Cause : Hydrolytic degradation under acidic conditions.
- Mitigation : Conduct fluorination steps in anhydrous environments.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Acid Chloride + Hantzsch | 60–72 | 95–98% | Moderate |
| EDCl/HOBt + Pre-functionalized | 65–70 | 97–99% | High |
The EDCl/HOBt route offers superior scalability and purity, making it preferable for industrial applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(trifluoromethyl)-N-(4-(3-(3-(trifluoromethyl)benzamido)phenyl)thiazol-2-yl)benzamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : Multi-step synthesis typically involves:
Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones .
Sequential coupling of trifluoromethylbenzamide groups using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres .
Critical parameters: Temperature (60–80°C), solvent polarity (DMF or DCM), and reaction monitoring via TLC/HPLC to minimize by-products .
- Data Contradictions : Yields vary between 48–87% depending on substituent electronic effects; electron-withdrawing groups (e.g., trifluoromethyl) may slow coupling kinetics .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- 1H/13C NMR : Confirms regioselectivity of benzamide and thiazole substituents (e.g., δ 8.2–8.5 ppm for aromatic protons) .
- FT-IR : Characteristic C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks align with theoretical m/z (e.g., [M+H]+ ~600–650 Da) .
- Purity Assessment : HPLC with C18 columns (≥98% purity, acetonitrile/water gradient) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- In Vitro Screens :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Cancer Cell Viability : MTT assays on adherent cell lines (e.g., HeLa, MCF-7), with IC50 calculations .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s interaction with biological targets?
- Protocol :
Target Selection : Prioritize proteins with known benzamide/thiazole binding (e.g., kinases, HDACs) .
Docking Software : AutoDock Vina or Schrödinger Suite, using crystal structures from PDB (e.g., 4UX9 for HDAC8) .
Key Interactions : Trifluoromethyl groups enhance hydrophobic binding; benzamide NH forms hydrogen bonds with catalytic residues .
- Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental IC50 values to resolve false positives .
Q. What strategies resolve contradictory data in SAR studies for trifluoromethyl-substituted benzamides?
- Case Study : Discrepancies in IC50 values against EGFR kinase (e.g., 0.5 μM vs. 2.1 μM):
- Hypothesis : Solubility differences (logP ~3.5–4.2) or metabolite interference .
- Experimental Design :
Solubility Optimization : Use co-solvents (DMSO/PEG 400) in assays .
Metabolite Screening : LC-MS/MS to identify hydrolyzed/by-product interference .
Q. How can computational modeling predict metabolic stability and toxicity?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
